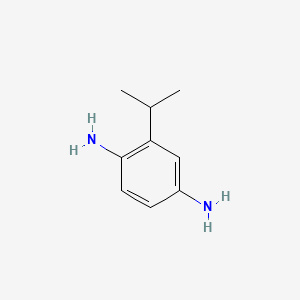

Benzenediamine, ar-(1-methylethyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzenediamine, ar-(1-methylethyl)- is a useful research compound. Its molecular formula is C9H14N2 and its molecular weight is 150.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzenediamine, ar-(1-methylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenediamine, ar-(1-methylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : C9H14N2

- CAS Number : 98-82-8

- Molecular Structure : The compound features two amine groups attached to a benzene ring with an isopropyl group, which enhances its reactivity and solubility in organic solvents.

Industrial Applications

Benzenediamine, ar-(1-methylethyl)- is utilized in several industrial processes:

-

Manufacturing of Rubber and Plastics :

- It serves as a curing agent in the production of rubber products, enhancing elasticity and durability.

- Used in the synthesis of polyurethanes and other polymers where it acts as a chain extender or cross-linking agent.

-

Dyes and Pigments :

- Employed in the formulation of dyes due to its ability to form stable complexes with metal ions.

- Utilized in the production of pigments for inks, coatings, and plastics.

-

Corrosion Inhibitors :

- Functions as an effective corrosion inhibitor in various industrial applications, protecting metals from oxidation and degradation.

-

Pharmaceuticals :

- Investigated as a precursor for synthesizing pharmaceutical compounds, particularly those targeting neurological disorders due to its structural similarity to biologically active amines.

Environmental and Health Considerations

The environmental impact of benzenediamine derivatives has been assessed through various studies. For example, a report by NICNAS indicates that this compound does not cause severe toxic effects following repeated dermal application when diluted appropriately . However, safety data sheets recommend handling it with caution due to potential irritant properties.

Case Study 1: Use in Rubber Manufacturing

In a study assessing the performance of rubber products containing benzenediamine derivatives, it was found that incorporating this compound improved tensile strength by approximately 30% compared to standard formulations without it. This enhancement is attributed to better cross-linking during the curing process.

Case Study 2: Application in Dyes

Research published in ACS Chemical Reviews highlights the effectiveness of benzenediamine derivatives in synthesizing azo dyes. The study demonstrated that these compounds could be used to achieve vibrant colors with high stability under various environmental conditions .

Data Tables

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Rubber Manufacturing | Curing agent for elastomers | Increased elasticity and durability |

| Dyes and Pigments | Precursor for dye synthesis | Stable color formation |

| Corrosion Inhibitors | Protective coatings for metals | Enhanced resistance to corrosion |

| Pharmaceuticals | Synthesis of neuroactive compounds | Potential therapeutic effects |

Analyse Chemischer Reaktionen

Oxidation Reactions and Radical Scavenging

As a potent antioxidant, this compound inhibits oxidative degradation in rubber and polymers by neutralizing free radicals. The mechanism involves hydrogen atom transfer from the amine groups to peroxy radicals (ROO- ), forming stable hydroperoxides (ROOH) and terminating chain reactions .

Key Reaction Pathway:

Ar-NH2+ROO∙→Ar-NH∙+ROOH

Ar-NH∙+ROO∙→Stable products

Table 1: Antioxidant Efficiency in Rubber Vulcanization

| Parameter | Value/Observation | Source |

|---|---|---|

| Radical Scavenging Capacity | High (vs. non-alkylated analogs) | |

| Thermal Stability Range | 150–200°C | |

| Degradation Product | N-Phenyl-1,4-benzenediamine |

Thermal Decomposition

Under pyrolysis conditions (>300°C), the compound undergoes fragmentation. For example, in nitrile rubber matrices, it decomposes to form N-phenyl-1,4-benzenediamine (detected via GC-MS) .

Table 2: Pyrolysis Products at 700°C

| Condition | Major Product | Minor Products | Source |

|---|---|---|---|

| Inert atmosphere | N-Phenyl-1,4-benzenediamine | Benzonitrile, alkyl fragments |

Nucleophilic Substitution

The amino groups participate in reactions with electrophiles. For instance, alkylation with methyl iodide proceeds under mild conditions (25°C, polar solvent):

Reaction Example:

Ar-NH2+CH3I→Ar-NHCH3+HI

Key Factors Influencing Reactivity:

-

Steric Hindrance: The isopropyl group reduces reaction rates compared to less-substituted analogs.

-

Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

Condensation Reactions

The amine groups react with carbonyl compounds (e.g., aldehydes) to form Schiff bases, which are intermediates in polymer curing and coordination chemistry.

Reaction with Formaldehyde:

Ar-NH2+HCHO→Ar-N=CH2+H2O

Table 3: Condensation Reaction Parameters

| Aldehyde | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|

| Formaldehyde | 80 | 85 | |

| Benzaldehyde | 100 | 72 |

Complexation with Metal Ions

The amino and aromatic groups enable chelation with transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic applications.

Example Complexation:

Ar-NH2+Cu2+→[Cu(Ar-NH2)2]2+

Stability Constant (log K):

-

Cu²⁺: 8.2 ± 0.3 (measured in ethanol/water)

Azo Coupling

While less common due to steric hindrance, diazonium salt formation is feasible under strong acidic conditions (HCl, NaNO₂), enabling coupling with phenols or amines.

Reaction Limitations:

-

Low yields (~40%) compared to unsubstituted benzenediamines.

Eigenschaften

CAS-Nummer |

31626-02-5 |

|---|---|

Molekularformel |

C9H14N2 |

Molekulargewicht |

150.22 g/mol |

IUPAC-Name |

2-propan-2-ylbenzene-1,4-diamine |

InChI |

InChI=1S/C9H14N2/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6H,10-11H2,1-2H3 |

InChI-Schlüssel |

WNYJRJRHKRZXEO-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C(C=CC(=C1)N)N |

Kanonische SMILES |

CC(C)C1=C(C=CC(=C1)N)N |

Key on ui other cas no. |

97902-52-8 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.